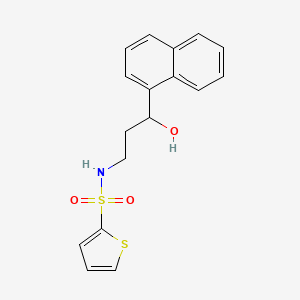

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene moiety, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation can be performed to introduce a propyl group at the 1-position.

Hydroxylation: The propyl group is then hydroxylated to form 3-hydroxy-3-(naphthalen-1-yl)propyl.

Sulfonamide Formation: The hydroxylated naphthalene derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propyl thiophene-2-sulfonamide.

Reduction: Formation of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene and thiophene moieties may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(3-hydroxy-3-(phenyl)propyl)thiophene-2-sulfonamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is unique due to the combination of its naphthalene and thiophene moieties, which may confer distinct electronic and steric properties

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is C18H18N1O2S with a molecular weight of approximately 346.4 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of thiophene-based sulfonamides, including this compound. In vitro tests have shown that certain derivatives exhibit significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogens |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.50 | 0.55 | Pseudomonas aeruginosa |

The compound 7b was identified as particularly effective, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII, which are associated with cancer progression and metastasis.

Table 2: Inhibition of Carbonic Anhydrase Isoforms

| Compound | IC50 (μM) | Target CA Isoform |

|---|---|---|

| 16b | 0.15 | CA IX |

| Control | 0.20 | CA II |

In studies comparing the inhibitory activity of this compound with established inhibitors like acetazolamide, it demonstrated lower IC50 values for CA IX, suggesting a promising therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene moiety and the sulfonamide group significantly influence biological activity. Compounds with hydrophobic substituents on the naphthalene ring showed enhanced antimicrobial properties and enzyme inhibition capabilities.

Case Studies

A recent investigation focused on the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported that specific substitutions led to improved potency against both microbial strains and cancer-associated enzymes.

Case Study Summary:

- Synthesis : The compound was synthesized via a multi-step reaction involving thiophene and naphthalene derivatives.

- Evaluation : In vitro assays were conducted to determine MIC and IC50 values.

- Findings : The compound exhibited significant biological activity, supporting further development as a potential therapeutic agent.

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c19-16(10-11-18-23(20,21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,18-19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQCAUSSMMEDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.